molecular formula C8H12F3NO2 B13186441 3-(3,3,3-Trifluoro-2-hydroxy-2-methylpropyl)pyrrolidin-2-one

3-(3,3,3-Trifluoro-2-hydroxy-2-methylpropyl)pyrrolidin-2-one

Cat. No.: B13186441
M. Wt: 211.18 g/mol
InChI Key: ZBRDSVYSEAMELE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,3,3-Trifluoro-2-hydroxy-2-methylpropyl)pyrrolidin-2-one is a chemical compound with the molecular formula C8H12F3NO2 It is characterized by the presence of a pyrrolidin-2-one ring substituted with a trifluoromethyl group and a hydroxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,3,3-Trifluoro-2-hydroxy-2-methylpropyl)pyrrolidin-2-one typically involves the reaction of 3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid with a suitable amine to form the corresponding amide. The reaction conditions often include the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-(3,3,3-Trifluoro-2-hydroxy-2-methylpropyl)pyrrolidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like PCC (pyridinium chlorochromate) for oxidation, reducing agents like LiAlH4 (lithium aluminium hydride) for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carbonyl group can yield an alcohol .

Scientific Research Applications

3-(3,3,3-Trifluoro-2-hydroxy-2-methylpropyl)pyrrolidin-2-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-(3,3,3-Trifluoro-2-hydroxy-2-methylpropyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. The hydroxy group can form hydrogen bonds with active site residues, influencing the compound’s binding affinity and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3,3,3-Trifluoro-2-hydroxy-2-methylpropyl)pyrrolidin-2-one is unique due to the combination of the trifluoromethyl group, hydroxy group, and pyrrolidin-2-one ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C8H12F3NO2

Molecular Weight

211.18 g/mol

IUPAC Name

3-(3,3,3-trifluoro-2-hydroxy-2-methylpropyl)pyrrolidin-2-one

InChI

InChI=1S/C8H12F3NO2/c1-7(14,8(9,10)11)4-5-2-3-12-6(5)13/h5,14H,2-4H2,1H3,(H,12,13)

InChI Key

ZBRDSVYSEAMELE-UHFFFAOYSA-N

Canonical SMILES

CC(CC1CCNC1=O)(C(F)(F)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.